molecular formula C18H17N3O2 B12326800 3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one

3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12326800
M. Wt: 307.3 g/mol
InChI Key: OURNNSCJWHIHOR-PTNGSMBKSA-N
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Description

3-[(6-Morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines a morpholine ring, a pyridine ring, and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-morpholino-3-pyridinecarboxaldehyde with 1,3-dihydro-2H-indol-2-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(6-Morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(6-Morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the morpholine, pyridine, and indole rings in 3-[(6-morpholino-3-pyridinyl)methylene]-1,3-dihydro-2H-indol-2-one provides it with distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity and biological activity .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

(3Z)-3-[(6-morpholin-4-ylpyridin-3-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C18H17N3O2/c22-18-15(14-3-1-2-4-16(14)20-18)11-13-5-6-17(19-12-13)21-7-9-23-10-8-21/h1-6,11-12H,7-10H2,(H,20,22)/b15-11-

InChI Key

OURNNSCJWHIHOR-PTNGSMBKSA-N

Isomeric SMILES

C1COCCN1C2=NC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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